N-[3-Oxo-3-(3,3,5,5-tetramethylpiperidin-1-yl)propyl]prop-2-enamide
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Overview
Description
N-[3-Oxo-3-(3,3,5,5-tetramethylpiperidin-1-yl)propyl]prop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring substituted with four methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Oxo-3-(3,3,5,5-tetramethylpiperidin-1-yl)propyl]prop-2-enamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting 2,2,6,6-tetramethyl-4-piperidone with hydrazine hydrate to form a hydrazone intermediate. This intermediate is then subjected to high-temperature dehydrogenation to yield 2,2,6,6-tetramethylpiperidine.
Introduction of the Propyl Group: The tetramethylpiperidine is then reacted with an appropriate alkylating agent to introduce the propyl group at the nitrogen atom.
Formation of the Amide Bond: The final step involves the reaction of the propyl-substituted piperidine with acryloyl chloride to form the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[3-Oxo-3-(3,3,5,5-tetramethylpiperidin-1-yl)propyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as sodium hypochlorite or hydrogen peroxide, leading to the formation of corresponding oxoammonium ions.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide carbonyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite (NaClO), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Oxoammonium ions
Reduction: Reduced amine derivatives
Substitution: Various substituted amides and related compounds
Scientific Research Applications
N-[3-Oxo-3-(3,3,5,5-tetramethylpiperidin-1-yl)propyl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in oxidation reactions, particularly for the selective oxidation of alcohols to aldehydes and ketones.
Biology: Employed as a spin label in electron spin resonance (ESR) studies to investigate the structure and dynamics of biological macromolecules.
Industry: Utilized as a stabilizer in polymer chemistry to prevent degradation and improve material properties.
Mechanism of Action
The mechanism of action of N-[3-Oxo-3-(3,3,5,5-tetramethylpiperidin-1-yl)propyl]prop-2-enamide involves its ability to act as a radical scavenger and an oxidation catalyst. The compound’s piperidine ring, substituted with methyl groups, provides steric hindrance that stabilizes the radical intermediates formed during reactions. This stabilization allows for selective oxidation processes, particularly in the conversion of alcohols to aldehydes and ketones.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A well-known nitroxide radical used in similar oxidation reactions.
4-Hydroxy-TEMPO: Another nitroxide radical with a hydroxyl group, offering different reactivity and solubility properties.
2,2,6,6-Tetramethylpiperidine-1-oxyl-4-sulfonic acid (TEMPO-SA): A sulfonic acid derivative of TEMPO, used in aqueous oxidation reactions.
Uniqueness
N-[3-Oxo-3-(3,3,5,5-tetramethylpiperidin-1-yl)propyl]prop-2-enamide is unique due to its specific structural features, which provide enhanced stability and selectivity in oxidation reactions compared to other similar compounds. Its ability to act as both a radical scavenger and an oxidation catalyst makes it a versatile tool in various scientific and industrial applications.
Properties
IUPAC Name |
N-[3-oxo-3-(3,3,5,5-tetramethylpiperidin-1-yl)propyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-6-12(18)16-8-7-13(19)17-10-14(2,3)9-15(4,5)11-17/h6H,1,7-11H2,2-5H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGIMEJXCHMRTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN(C1)C(=O)CCNC(=O)C=C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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